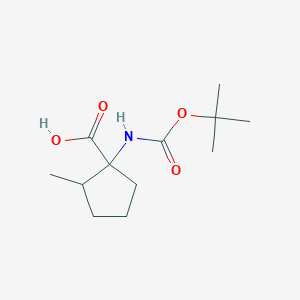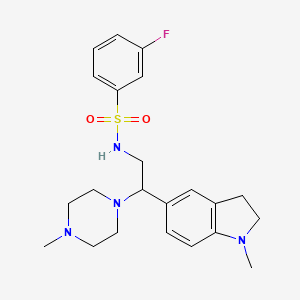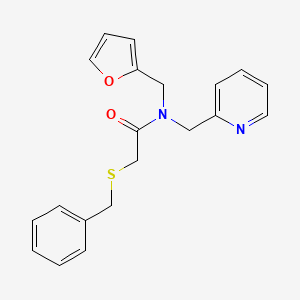![molecular formula C9H9N3O3 B2804957 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 725693-84-5](/img/structure/B2804957.png)
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. The compound consists of a fused pyrazole and pyrimidine ring system, which provides a rigid and planar structure .
作用机制
Mode of Action
It is known that the compound interacts with its targets via a nucleophilic attack . This interaction leads to changes in the targets, which can affect the function of the targets and result in various biological effects .
Action Environment
The action, efficacy, and stability of 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be influenced by various environmental factors These factors could include pH, temperature, and the presence of other molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step reactions. One common method includes the regio-controlled Sonogashira-type coupling of pyrazolo[1,5-a]pyrimidine derivatives with terminal alkynes, followed by subsequent functionalization . The reaction conditions often require careful adjustment to achieve selectivity at the desired positions on the fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to align with green chemistry principles .
化学反应分析
Types of Reactions
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Aromatic substitution reactions such as nitration, halogenation, and formylation are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and formylating agents for formylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups at specific positions on the ring system, while halogenation can add halogen atoms .
科学研究应用
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug design.
相似化合物的比较
Similar Compounds
- Pyrazolo[1,5-a]pyridine-3-carboxylate derivatives
- 2,6-Difunctionalized ethyl pyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific functional groups and structural configuration. The presence of the hydroxyethyl group enhances its solubility and reactivity, making it a versatile compound for various applications .
属性
IUPAC Name |
6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-2-1-6-3-10-8-7(9(14)15)4-11-12(8)5-6/h3-5,13H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSNJCKEJWLPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Chloro-2-(3-(dimethylamino)propyl)-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2804875.png)
![5-[(2-chlorophenyl)methyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2804876.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2804878.png)

![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2804882.png)


![2-Methyl-4-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2804886.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide](/img/structure/B2804889.png)


![2-(3-fluorophenyl)-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2804894.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2804897.png)
